molecular formula C7H6ClN3 B1614601 1-Chloro-3-methylimidazo[1,5-a]pyrazine CAS No. 56481-30-2

1-Chloro-3-methylimidazo[1,5-a]pyrazine

Cat. No. B1614601
CAS RN: 56481-30-2
M. Wt: 167.59 g/mol
InChI Key: BZFSDOWBHXASLN-UHFFFAOYSA-N
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Description

1-Chloro-3-methylimidazo[1,5-a]pyrazine is a heterocyclic compound with a fused bicyclic structure. It belongs to the imidazo[1,5-a]pyrazine class and has garnered attention due to its potential applications in medicinal chemistry and material science . Its chemical formula is C₆H₄ClN₃.


Synthesis Analysis

The synthesis of 1-Chloro-3-methylimidazo[1,5-a]pyrazine involves various methods. One common approach is the condensation of 3-methylimidazo[1,5-a]pyrazine with thionyl chloride (SOCl₂) to introduce the chlorine atom. This reaction typically occurs under reflux conditions in an appropriate solvent .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-methylimidazo[1,5-a]pyrazine consists of an imidazo[1,5-a]pyrazine core with a chlorine atom at position 1 and a methyl group at position 3. The fused bicyclic system imparts rigidity and influences its biological activity .


Chemical Reactions Analysis

1-Chloro-3-methylimidazo[1,5-a]pyrazine can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. Researchers have explored its reactivity to design novel derivatives with improved properties .

properties

IUPAC Name

1-chloro-3-methylimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFSDOWBHXASLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303707
Record name 1-chloro-3-methylimidazo[1,5-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-methylimidazo[1,5-a]pyrazine

CAS RN

56481-30-2
Record name 1-Chloro-3-methylimidazo[1,5-a]pyrazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 160450
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Record name NSC160450
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Record name 1-chloro-3-methylimidazo[1,5-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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